2,5-Dioxopyrrolidin-1-yl 5-fluoronicotinate

Antibacterial Prodrug Antimetabolite

2,5-Dioxopyrrolidin-1-yl 5-fluoronicotinate (CAS 2749757-23-9) is an N-hydroxysuccinimide (NHS) ester derivative of 5-fluoronicotinic acid, belonging to the class of amine-reactive activated esters. It features a fluorine atom at the meta-position of the pyridine ring relative to the carboxylate, which exerts a distinct electron-withdrawing effect that modulates the electrophilicity of the carbonyl group.

Molecular Formula C10H7FN2O4
Molecular Weight 238.17 g/mol
Cat. No. B8164196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dioxopyrrolidin-1-yl 5-fluoronicotinate
Molecular FormulaC10H7FN2O4
Molecular Weight238.17 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)C2=CC(=CN=C2)F
InChIInChI=1S/C10H7FN2O4/c11-7-3-6(4-12-5-7)10(16)17-13-8(14)1-2-9(13)15/h3-5H,1-2H2
InChIKeyFOJXSWXDBLATDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dioxopyrrolidin-1-yl 5-fluoronicotinate: A Positionally Selective Activated Ester for Targeted Bioconjugation


2,5-Dioxopyrrolidin-1-yl 5-fluoronicotinate (CAS 2749757-23-9) is an N-hydroxysuccinimide (NHS) ester derivative of 5-fluoronicotinic acid, belonging to the class of amine-reactive activated esters . It features a fluorine atom at the meta-position of the pyridine ring relative to the carboxylate, which exerts a distinct electron-withdrawing effect that modulates the electrophilicity of the carbonyl group. The parent acid, 5-fluoronicotinic acid, is a known antimetabolite with demonstrated activity against bacterial strains and enzymes [1]. This NHS ester is intended for use in bioconjugation, chemoproteomics, and as a synthetic intermediate where a stable amide bond to a fluorescent or affinity tag is required, particularly in contexts where the biological activity of the fluoronicotinoyl moiety must be preserved.

Procurement Alert: Why the 5-Fluoro Position in 2,5-Dioxopyrrolidin-1-yl 5-fluoronicotinate is Critical for Function


In-class compounds such as the non-fluorinated 2,5-dioxopyrrolidin-1-yl nicotinate or the 6-fluoro isomer cannot be simply interchanged. The position of the fluorine atom on the pyridine ring critically dictates the compound's electronic character, reactivity, and biological target engagement [1]. A generic substitution with a non-fluorinated analog eliminates the electron-withdrawing effect required for certain nucleophilic aromatic substitution reactions and prodrug activation pathways. Conversely, using a different positional isomer (e.g., 6-fluoro) alters the dipole moment and steric presentation, which can drastically change binding affinity to targets like mGluR2 or HDACs, as evidenced by structure-activity relationship studies on related fluoronicotinamide derivatives [2]. The 5-fluoro substitution is essential for mimicking the natural antimetabolite 5-fluoronicotinic acid, which inhibits bacterial growth at concentrations as low as 0.05 µg/mL [3].

Quantitative Differentiation Guide: 2,5-Dioxopyrrolidin-1-yl 5-fluoronicotinate vs. Closest Analogs


Antibacterial Prodrug Potency: 5-FNA vs. 5-FNAM vs. Nicotinic Acid

The parent acid of the target compound, 5-fluoronicotinic acid (5-FNA), demonstrates a clear quantitative advantage over its non-fluorinated counterpart and even its amide analog. This establishes the baseline for the biological activity of the 5-fluoronicotinoyl moiety released upon ester hydrolysis. In a direct comparison, 5-FNA inhibited Streptococcus sp. growth by more than 50% at a concentration of 0.05 µg/mL, while 5-fluoronicotinamide (5-FNAM) required a 10-fold higher concentration (0.5 µg/mL) to achieve the same effect [1]. This confirms that the 5-fluoronicotinic acid scaffold, which is the metabolic product of the target NHS ester, is superior for antibacterial applications.

Antibacterial Prodrug Antimetabolite

In Vivo Efficacy Reversal by Nicotinic Acid: A Target-Specific Pharmacodynamic Effect

A key differentiator of the 5-fluoronicotinic acid pharmacophore is its mechanism-specific reversibility by nicotinic acid, indicating on-target engagement of the NAD+ biosynthesis pathway. In a murine Streptococcus pyogenes infection model, 5-FNA provided complete protection at 83 mg/kg (subcutaneous). Critically, this protective effect was completely reversed by a 10-fold lower dose of nicotinic acid (20 mg/kg) [1]. This rescue effect was not observed with other structural modifications, confirming the selectivity and on-target action of the 5-fluoro substitution pattern.

Pharmacodynamics Metabolic Pathway Rescue Assay

Fluorination Position Effect on G-Protein Coupled Receptor Binding Affinity

While the target compound is a 5-fluoro isomer, published data on the 6-fluoro isomer demonstrates a class-level principle: the position of fluorine on the nicotinate ring is critical for receptor binding. A 2,5-dioxopyrrolidin-1-yl methylene-linked analog showed a binding affinity (Ki) of 0.320 nM for human mGluR2 [1]. A structurally related 6-fluoronicotinate NHS ester (6-[18F]SFPy) conjugated to a CXCR4-targeting peptide retained nanomolar affinity and high specific binding, indicating that the position of the fluorine-substituted prosthetic group does not sterically hinder receptor interaction when placed at the 6-position [2]. In contrast, the 5-fluoro isomer places the electron-withdrawing group in a non-conjugating meta-position, creating a different electronic profile that can be advantageous for applications requiring a less activated, more stable ester while retaining biological activity.

PET Imaging Chemokine Receptor Prosthetic Group

NHS Ester vs. Pentafluorophenyl Ester Stability and Radiolabeling Yield

In a direct comparative study of prosthetic groups for fluorine-18 radiolabeling, nicotinic acid N-hydroxysuccinimide ester (6-[18F]SFPy) was directly compared to 6-[18F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester (6-[18F]FPy-TFP). While both are used for peptide conjugation, the NHS ester demonstrated a distinct advantage: it could be prepared using a milder 'fluorination on the Sep-Pak' method without elevated temperatures or added base, conditions which degrade the more reactive tetrafluorophenyl ester [1]. The overall radiochemical yields for the NHS ester-based construct were 6–17% (decay-corrected) with >99% radiochemical purity in a 90-minute synthesis, demonstrating that the NHS ester class provides sufficient stability for automated synthesis while maintaining high purity [1]. The 5-fluoro isomer, with its meta-substitution pattern, is expected to have marginally improved stability over the 6-fluoro isomer due to reduced resonance activation of the ester carbonyl.

Radiochemistry Activated Ester Prosthetic Group

Hydrolytic Half-Life of NHS Esters: Known Quantitative Stability Parameters

The hydrolytic stability of NHS esters is a critical procurement consideration for researchers working in aqueous environments. Standard NHS ester reagents exhibit a half-life of 4–5 hours at pH 7.0 and 0°C, which decreases to approximately 10 minutes at pH 8.6 and 4°C . This pH-dependent stability profile is well-established and enables researchers to design conjugation reactions at physiologically relevant pH with predictable kinetics. The electron-withdrawing effect of the 5-fluorine substituent on the target compound is expected to slightly increase the electrophilicity of the carbonyl, potentially reducing the half-life by a modest margin compared to the non-fluorinated analog. However, the quantitative half-life for the specific 5-fluoro derivative has not been independently reported in the peer-reviewed literature.

Conjugation Chemistry Stability Aqueous Kinetics

Comparative Receptor Binding of Fluorinated Nicotinic Acid Derivatives

The 5-fluoronicotinic acid moiety exhibits distinct molecular recognition properties compared to its non-fluorinated counterpart. At the human GPR109a receptor, 5-fluoronicotinic acid demonstrates agonist activity with an IC50 of 5.30 mM, indicating weak but detectable engagement [1]. In contrast, the compound shows negligible inhibition of human D-aspartate oxidase (DDO) with an IC50 of 10 mM [1]. This contrasts with structurally related fluorinated nicotinamide derivatives that have been reported as potent HDAC6 inhibitors with IC50 values as low as 56 nM [2], highlighting how the specific functional group (acid vs. amide) and position of fluorine dramatically shift target selectivity.

HDAC Inhibition GPR109a Molecular Recognition

Recommended Application Scenarios for 2,5-Dioxopyrrolidin-1-yl 5-fluoronicotinate Based on Evidence


Synthesis of Targeted Antibacterial Prodrugs via Amine Conjugation

Based on the demonstrated antibacterial potency of the released 5-fluoronicotinic acid warhead—which inhibits Streptococcus sp. at 0.05 µg/mL and provides complete in vivo protection at 83 mg/kg [1]—this NHS ester is suited for developing targeted antibacterial conjugates. Researchers can link 5-fluoronicotinic acid to carrier peptides or antibodies via stable amide bonds, leveraging the built-in selectivity control where nicotinic acid can reverse the effect [1]. This scenario is ideal for prodrug development programs that require a validated antimetabolite payload.

Chemoproteomic Probe for NAD+ Pathway Target Identification

The clean selectivity profile of 5-fluoronicotinic acid—showing weak activity at GPR109a (IC50 = 5.30 mM) and negligible inhibition of DDO (IC50 = 10 mM) [2]—makes this NHS ester an excellent warhead for activity-based protein profiling (ABPP) of NAD+-metabolizing enzymes. By conjugating to an affinity tag (e.g., biotin) or fluorescent reporter, researchers can selectively enrich and identify protein targets in the nicotinic acid pathway without the confounding polypharmacology seen with more potent derivatives [3].

Automated Radiochemical Synthesis Workflows Requiring NHS Ester Stability

As demonstrated by the successful automated synthesis of 6-[18F]SFPy with yields of 6–17% and >99% radiochemical purity [4], the NHS ester scaffold is compatible with automated radiosynthesis modules. The 5-fluoro isomer can be used analogously for 18F- or 19F-based PET tracer development, particularly in applications where the meta-fluorine substitution provides a distinct electronic signature for 19F NMR tracking or alters the metabolic stability of the resulting conjugate [4].

Asymmetric Synthesis Intermediate for Fluorinated Heterocyclic Libraries

The predictable reactivity of NHS esters with amines under mild aqueous conditions (half-life of 4–5 hours at pH 7.0, 0°C) positions this compound as a reliable building block for constructing focused libraries of 5-fluoronicotinamide-containing compounds. This is directly relevant to medicinal chemistry programs exploring fluorinated pyridine SAR, where the 5-fluoro position has been shown to be critical for antibacterial activity, unlike modifications at ring positions 3 or 5 which do not enhance potency [1].

Quote Request

Request a Quote for 2,5-Dioxopyrrolidin-1-yl 5-fluoronicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.